molecular formula C25H46O19P3 · 3Na B1153547 PtdIns-(3,5)-P2 (1,2-dioctanoyl) (sodium salt)

PtdIns-(3,5)-P2 (1,2-dioctanoyl) (sodium salt)

Cat. No. B1153547
M. Wt: 812.5
InChI Key: YFJGBHCKHDYSQL-BHSPMXJGSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,5)-P2 (1,2-dioctanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns are phosphorylated to mono- (PtdIns-P;  PIP), di- (PtdIns-P2;  PIP2), and triphosphates (PtdIns-P3;  PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade. PtdIns-(3,4)-P2 is resistant to hydrolysis by phospholipase C.

Scientific Research Applications

Role in Vesicle Trafficking and Cellular Function

PtdIns-(3,5)-P2 plays a significant role in vesicle trafficking at the plasma membrane. Its interaction with ARF6 (ADP-ribosylation factor 6) through PtdIns(3,4,5)P3 may regulate vesicle trafficking and fusion events at the plasma membrane. This interaction is vital for various PtdIns(3,4,5)P3-dependent pathways, including glucose transport, membrane ruffling, and cell movement. However, the specific downstream consequences of this interaction remain unclear (Cullen & Venkateswarlu, 1999).

Impact on Flavor Perception in Fermented Foods

PtdIns-(3,5)-P2, as part of sodium salts, plays a crucial role in the flavor perception of fermented foods. Sodium salts, including sodium chloride (NaCl), are vital for the safety, texture, and flavor characteristics of fermented foods. Reductions in sodium content can adversely affect the flavor perception, which is a critical quality attribute for both the food industry and consumers. Strategies for flavor compensation in sodium-reduced fermented foods involve a combination of methods, including the use of flavor enhancers and non-thermal processing technologies. However, challenges remain in maintaining the desirable flavor profiles in low-sodium products, necessitating further research (Hu et al., 2022).

Sodium Chloride and Food Safety

The use of sodium chloride, a major component of PtdIns-(3,5)-P2, in the food industry is widespread due to its preservative, antimicrobial, and flavor-enhancing properties. However, the adverse health effects associated with excessive sodium intake, such as hypertension and cardiovascular disease, have led to trends in reducing or replacing sodium chloride in food products. This trend requires careful consideration due to the essential functions that sodium chloride provides in food, particularly regarding microbiological safety and flavor enhancement. The challenge lies in achieving sodium reduction while maintaining the quality and safety of food products (Taormina, 2010).

Insights into Lithium Treatment and Mental Disorders

The metabolism of phosphatidylinositol, including PtdIns-(3,5)-P2, is influenced by lithium, a treatment for psychiatric disorders. Genes involved in the regulation of PtdIns-(3,5)-P2 synthesis and dephosphorylation, such as PIK4CA, are of interest in the context of psychiatric disorders like bipolar disorder and schizophrenia. Screening of PIK4CA, which is involved in the PtdIns-(3,5)-P2 synthetic pathway, has revealed polymorphisms that may be significant in psychiatric disorders linked to chromosome 22q11 (Saito et al., 2003).

properties

Molecular Formula

C25H46O19P3 · 3Na

Molecular Weight

812.5

InChI

InChI=1S/C25H49O19P3.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,2

InChI Key

YFJGBHCKHDYSQL-BHSPMXJGSA-K

SMILES

O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](OP([O])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[Na+].[Na].[Na+]

synonyms

DOPI-3,5-P2; Phosphatidylinositol-3,5-bisphosphate C-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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